N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide
Description
N'-[2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is a synthetic organic compound characterized by an ethanediamide (oxamide) backbone. Key structural features include:
- Benzenesulfonyl group: Attached to the central ethyl chain, this moiety may enhance metabolic stability and influence electronic properties.
- N-(2-methoxyethyl) substituent: A polar group that could improve solubility and pharmacokinetic profiles.
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-24-10-9-18-16(20)17(21)19-12-15(14-8-5-11-25-14)26(22,23)13-6-3-2-4-7-13/h2-8,11,15H,9-10,12H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSQXBWQSXBKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide typically involves multiple steps:
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Formation of the Benzenesulfonyl Intermediate: : The initial step involves the sulfonylation of benzene to form benzenesulfonyl chloride. This reaction is usually carried out using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst such as aluminum chloride.
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Thiophene Derivative Preparation: : The thiophene moiety is introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
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Coupling Reaction: : The benzenesulfonyl chloride and thiophene derivative are then coupled with an appropriate diamine, such as N-(2-methoxyethyl)ethanediamine, under basic conditions to form the final product. This step often requires a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : The benzenesulfonyl group can be reduced to a benzene ring under strong reducing conditions, such as with lithium aluminum hydride.
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Substitution: : The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles (amines, thiols) under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzene derivatives.
Substitution: Amino or thiol-substituted ethanediamides.
Scientific Research Applications
Chemistry
In organic synthesis, N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound may exhibit biological activity due to its structural features. It could be investigated for potential antimicrobial, antifungal, or anticancer properties. The presence of the benzenesulfonyl and thiophene groups suggests it might interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as drug candidates. The ethanediamide moiety is often found in bioactive molecules, suggesting potential therapeutic applications.
Industry
In materials science, this compound could be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. In a medicinal context, it could interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Ethanediamide Derivatives with Sulfonyl Groups
Key Differences :
- The target compound’s benzenesulfonyl group may confer greater chemical stability compared to the thiophenesulfonyl group in the N-allyl analog, which could be more susceptible to oxidative degradation .
- The 2-methoxyethyl substituent in the target compound likely improves water solubility relative to the hydrophobic allyl group in the analog.
Benzothiophene-Containing Ethanediamides
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(dimethylamino)phenyl]ethanediamide ():
- Structural Highlights : Incorporates a benzothiophene ring and a hydroxypropyl group, absent in the target compound.
- The dimethylaminophenyl substituent introduces basicity, altering pharmacokinetics compared to the target’s 2-methoxyethyl group .
Compounds with Similar N-Substituents
2-(Benzo[b]thiophen-2-yl)-N-(2-methoxyethyl)benzamide (3d) ():
- Structural Comparison : Shares the 2-methoxyethyl group but replaces the ethanediamide backbone with a benzamide.
- Synthesis : Synthesized via rhodium-catalyzed C–H functionalization (70% yield), suggesting scalable routes for methoxyethyl-substituted heterocycles .
Implications : The 2-methoxyethyl group’s presence in both compounds highlights its utility in balancing lipophilicity and solubility, a critical factor in drug design.
Coordination Complexes with Thiophene Moieties
Bis{N-benzyl-N-[2-(thiophen-2-yl)ethyl]-dithiocarbamato}lead(II) ():
- Structural Role : Thiophen-2-yl ethyl groups act as ligands in lead(II) complexes.
- Functional Contrast : While the target compound is a small organic molecule, these coordination complexes demonstrate the versatility of thiophene derivatives in materials science and catalysis .
Research Findings and Implications
- Synthetic Strategies : The rhodium-catalyzed method (70–72% yields) in and TDAE-mediated reactions (47% yield) in illustrate diverse approaches to synthesizing thiophene-containing compounds. The target compound may benefit from similar methodologies.
- Physicochemical Properties : The 2-methoxyethyl group likely enhances aqueous solubility compared to analogs with allyl () or benzothiophene () substituents.
Biological Activity
N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzenesulfonyl moiety, a thiophene ring, and an ethanediamide backbone. Its molecular formula is , and its IUPAC name reflects its complex structure. Understanding the chemical properties is crucial for elucidating its biological functions.
The biological activity of this compound is believed to involve interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group may facilitate binding to active sites, potentially inhibiting enzymatic activity or modulating receptor functions. This mechanism is similar to other compounds in its class, which have shown promising results in various assays.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, research on related benzimidazole and benzothiazole derivatives demonstrated their ability to inhibit cell proliferation in human lung cancer cell lines (A549, HCC827, NCI-H358) through both 2D and 3D culture assays. These compounds showed IC50 values indicating effective cytotoxicity, particularly in 2D assays compared to 3D formats .
| Compound Type | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| Benzothiazole Derivatives | 6.26 ± 0.33 (HCC827) | 20.46 ± 8.63 (HCC827) |
| Benzimidazole Derivatives | Higher than benzothiazoles | Medium activity |
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated against various pathogens. In vitro tests have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting that the compound may serve as a viable alternative or adjunct therapy in treating infections .
Case Studies
- Antitumor Efficacy : A study involving the compound's structural analogs revealed their ability to intercalate into DNA and inhibit tumor growth. These findings suggest that this compound could similarly affect cellular mechanisms involved in cancer proliferation.
- Antimicrobial Testing : In tests against Escherichia coli and Staphylococcus aureus, the compound exhibited broad-spectrum antimicrobial activity with MIC values ranging from 7.81 to 250 µg/ml, demonstrating efficacy against drug-resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
